molecular formula C15H10ClFO4 B6410679 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid CAS No. 1262006-07-4

2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid

Cat. No.: B6410679
CAS No.: 1262006-07-4
M. Wt: 308.69 g/mol
InChI Key: QFWJJTMHUXVGCB-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro, methoxycarbonyl, and fluorobenzoic acid moiety. It is often used in organic synthesis and as an intermediate in the production of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, methoxycarbonyl, and fluorobenzoic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxycarbonylphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid
  • 2-Chloro-5-methoxycarbonylbenzeneboronic acid

Comparison: Compared to these similar compounds, 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and stability. The presence of the fluorine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)8-5-6-11(16)10(7-8)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWJJTMHUXVGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691979
Record name 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-07-4
Record name 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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